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Compound of Interest

Compound Name: 2,4-Diethyloxazole

Cat. No.: B15433917 Get Quote

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Toxicological Profile of 2,4-Diethyloxazole

Disclaimer: A comprehensive search of scientific literature and toxicological databases has

revealed a significant lack of available data on the toxicological profile of 2,4-Diethyloxazole.

Therefore, this document provides available chemical information for 2,4-Diethyloxazole and

outlines the standard methodologies that would be employed to assess its toxicological

properties. Information on the broader class of oxazole derivatives is included for context but

should not be directly extrapolated to 2,4-Diethyloxazole.

Introduction to 2,4-Diethyloxazole
2,4-Diethyloxazole is a heterocyclic organic compound containing an oxazole ring substituted

with two ethyl groups. The oxazole nucleus is a five-membered aromatic ring containing one

oxygen and one nitrogen atom.[1][2][3] This structural motif is present in various biologically

active compounds and pharmaceuticals.[2][3][4] However, the toxicological properties of 2,4-
Diethyloxazole specifically have not been extensively studied. To establish a comprehensive

safety profile, a battery of toxicological tests would be required as outlined in the subsequent

sections of this guide.

Table 1: Chemical and Physical Properties of 2,4-Diethyloxazole
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Property Value

IUPAC Name 2,4-diethyl-1,3-oxazole

Molecular Formula C₇H₁₁NO

Molecular Weight 125.17 g/mol

CAS Number 84027-83-8

Appearance Not available

Boiling Point Not available

Melting Point Not available

Solubility Not available

SMILES CCC1=NC(C)=C(CC)O1

Toxicological Assessment Overview
The toxicological assessment of a novel chemical entity such as 2,4-Diethyloxazole would

involve a series of in vitro and in vivo studies to evaluate its potential adverse effects on human

health and the environment. These studies are designed to identify potential hazards, establish

dose-response relationships, and determine safe exposure levels. The primary endpoints of

interest include acute toxicity, genotoxicity, and carcinogenicity.

Acute toxicity studies are conducted to determine the adverse effects that may occur shortly

after a single dose of a substance. The Median Lethal Dose (LD50) is a common metric

derived from these studies.

Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

The Acute Toxic Class Method is a stepwise procedure that uses a small number of animals to

classify a substance's toxicity.[5]

Animal Selection: Healthy, young adult rodents (typically female rats) are used.

Housing and Fasting: Animals are housed in appropriate conditions and fasted prior to

dosing.[6]
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Dose Administration: The test substance is administered orally via gavage in a stepwise

manner to groups of three animals.[6] The starting dose is selected from a series of fixed

dose levels (5, 50, 300, and 2000 mg/kg body weight).[5]

Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14

days.[6]

Stepwise Procedure: The outcome of the first dose group determines the next step. If no

mortality is observed, the next higher dose is administered to a new group of animals. If

mortality occurs, the next lower dose is used.

Data Analysis: The results are used to classify the substance into a toxicity category based

on the observed mortality at different dose levels.[5]

Table 2: Hypothetical Acute Oral Toxicity Data for 2,4-Diethyloxazole

Dose Level (mg/kg) Number of Animals Mortality Clinical Signs

5 3 0/3 No observable signs

50 3 0/3 Mild lethargy

300 3 1/3 Lethargy, tremors

2000 3 3/3
Severe tremors,

convulsions

This table is for illustrative purposes only and does not represent actual data.

Caption: Workflow for the Acute Toxic Class Method.

Genotoxicity assays are performed to assess the potential of a substance to damage genetic

material (DNA).

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used in vitro assay to evaluate the mutagenic potential of a chemical.

[7][8] It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning
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they cannot synthesize this essential amino acid and require it for growth.[7][9]

Bacterial Strains: Several strains of Salmonella typhimurium with different mutations in the

histidine operon are used.[7]

Metabolic Activation: The test is conducted with and without a mammalian metabolic

activation system (S9 fraction from rat liver) to mimic metabolic processes in the body.[10]

[11]

Exposure: The bacterial strains are exposed to various concentrations of the test substance

in a minimal agar medium containing a trace amount of histidine.[9]

Incubation: The plates are incubated for 48-72 hours.

Data Analysis: The number of revertant colonies (colonies that have regained the ability to

synthesize histidine) is counted. A significant increase in the number of revertant colonies

compared to the negative control indicates that the substance is mutagenic.[8]

Table 3: Hypothetical Ames Test Data for 2,4-Diethyloxazole

Concentration
(µ g/plate )

Strain TA98 (-
S9)

Strain TA98
(+S9)

Strain TA100 (-
S9)

Strain TA100
(+S9)

0 (Control) 25 ± 5 30 ± 6 150 ± 15 160 ± 18

10 28 ± 4 35 ± 7 155 ± 12 170 ± 20

50 32 ± 6 75 ± 10 160 ± 18 350 ± 30

100 35 ± 5 150 ± 20 175 ± 22 600 ± 50

*Statistically significant increase (p < 0.05). This table is for illustrative purposes only and does

not represent actual data.

Experimental Protocol: In Vitro Mammalian Cell Micronucleus Test (OECD Guideline 487)

This test identifies substances that cause cytogenetic damage, leading to the formation of

micronuclei in the cytoplasm of interphase cells.[12]
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Cell Culture: Human or rodent cell lines are cultured.[13]

Exposure: Cells are exposed to the test substance with and without metabolic activation for a

defined period.[13]

Cytokinesis Block: Cytochalasin B is added to block cytokinesis, resulting in binucleated

cells. This ensures that only cells that have undergone one cell division are scored.[14]

Harvesting and Staining: Cells are harvested, fixed, and stained to visualize the nuclei and

micronuclei.

Scoring: At least 2000 binucleated cells per concentration are scored for the presence of

micronuclei.[13]

Data Analysis: A statistically significant, dose-dependent increase in the frequency of

micronucleated cells indicates a positive result.[13]

Caption: A generalized workflow for in vitro genotoxicity testing.

Carcinogenicity studies are long-term in vivo assays designed to assess the tumor-inducing

potential of a substance.

Experimental Protocol: Long-Term Rodent Carcinogenicity Bioassay

These studies are typically conducted over the lifespan of the test animals.[15]

Animal Selection: Rats and mice of both sexes are commonly used.[15]

Dose Selection: Dose levels are determined from shorter-term toxicity studies.[16]

Administration: The test substance is administered daily, typically in the diet or drinking

water, for up to two years.[15]

Observation: Animals are monitored daily for clinical signs of toxicity and tumor development.

Body weight and food consumption are measured regularly.

Pathology: At the end of the study, all animals undergo a complete necropsy, and tissues are

examined microscopically for the presence of neoplasms.[15]
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Data Analysis: Statistical analysis is performed to determine if there is a significant increase

in the incidence of tumors in the treated groups compared to the control group.[16]

Structure-Activity Relationship (SAR) of Oxazole
Derivatives
While no specific toxicological data exists for 2,4-Diethyloxazole, the broader class of oxazole

derivatives has been investigated for various biological activities.[2][17] The oxazole ring is a

key structural component in a number of pharmaceuticals with diverse therapeutic applications,

including anti-inflammatory, antimicrobial, and anticancer agents.[2][18] The toxicity of these

derivatives is highly dependent on the nature and position of the substituents on the oxazole

ring and the overall molecular structure.[2] For example, some complex oxazole-containing

natural products have shown potent cytotoxic activity.[4] However, this information is not

directly applicable to the simple structure of 2,4-Diethyloxazole and empirical testing is

necessary to determine its specific toxicological profile.

Conclusion and Future Directions
There is a clear absence of toxicological data for 2,4-Diethyloxazole in the public domain. To

ensure the safety of this compound for any potential application, a comprehensive toxicological

evaluation is imperative. The experimental protocols outlined in this guide, based on

internationally recognized guidelines, provide a roadmap for such an assessment. The initial

steps should include in vitro screening assays for genotoxicity, followed by acute toxicity

studies. The results of these initial studies would then inform the necessity and design of more

extensive long-term carcinogenicity bioassays. Without such data, any handling or use of 2,4-
Diethyloxazole should be approached with caution, assuming it to be potentially hazardous.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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